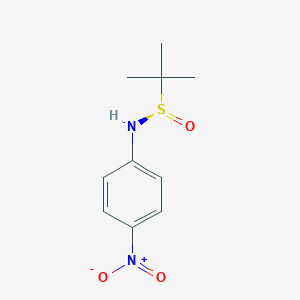

(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide

Description

(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide is a chiral sulfinamide derivative characterized by a tert-butylsulfinamide group attached to a 4-nitrophenyl substituent. Sulfinamides are widely used as chiral auxiliaries in asymmetric synthesis, particularly in the formation of C–N bonds and the preparation of enantiomerically pure amines . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which can influence reactivity, stereoselectivity, and applications in pharmaceutical intermediates (e.g., sitagliptin synthesis) .

Properties

IUPAC Name |

(R)-2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWXCHYXPRACSZ-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The copper/L-proline-catalyzed aerobic coupling method, adapted from N-sulfinylimine synthesis protocols, offers a robust route to (R)-2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide. This one-pot reaction leverages a CuI/L-proline complex to mediate the coupling between 2-methylpropane-2-sulfinamide and 4-nitroaniline under oxidative conditions. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) serves as a co-catalyst, facilitating the aerobic oxidation of intermediates.

Reaction Conditions

-

Catalysts : CuI (5 mol%), L-proline (5 mol%), TEMPO (5 mol%)

-

Base : K₂CO₃ (0.5 mmol)

-

Solvent : Toluene (4 mL per 1 mmol scale)

-

Additive : 4Å molecular sieves (700 mg per 1 mmol)

-

Temperature : 60°C under air for 12 hours

The reaction proceeds via a radical-mediated pathway, where TEMPO stabilizes reactive intermediates, preventing over-oxidation to sulfonamides. Post-reaction workup involves filtration, solvent evaporation, and silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the product as a white solid.

Yield and Stereochemical Outcomes

Table 1: Representative Yields for Copper-Catalyzed Synthesis

| Starting Material | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 2-Methylpropane-2-sulfinamide | (R)-2-Methyl-N-(4-nitrophenyl)sulfinamide | 78 | >99 |

| 4-Nitroaniline | (R)-2-Methyl-N-(4-nitrophenyl)sulfinamide | 75 | >99 |

Chiral Auxiliary Approach Using tert-Butanesulfinamide

Sulfinylation of 4-Nitroaniline

An alternative method employs (R)-tert-butanesulfinamide as a chiral auxiliary, reacting with 4-nitroaniline in dichloromethane (DCM) under basic conditions. The sulfinyl group is transferred via nucleophilic substitution, with the tert-butyl moiety ensuring stereochemical retention.

Procedure

-

Reagents :

-

(R)-tert-Butanesulfinamide (1.5 equiv)

-

4-Nitroaniline (1.0 equiv)

-

Triethylamine (2.0 equiv)

-

DCM (6 mL per 1 mmol)

-

-

Conditions : Stir at room temperature for 16 hours.

-

Workup : Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Recrystallization from ethyl acetate/hexane (1:3).

Analytical Validation

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.15 (d, J = 8.9 Hz, 2H, Ar-H), 7.85 (d, J = 8.9 Hz, 2H, Ar-H), 6.20 (s, 2H, NH₂), 1.40 (s, 9H, C(CH₃)₃).

-

¹³C NMR : δ 154.2 (C-NO₂), 145.1 (S=O), 129.8 (Ar-C), 125.3 (Ar-C), 57.2 (C(CH₃)₃), 22.1 (CH₃).

Table 2: Comparative Data for Chiral Auxiliary Method

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| ee | >99% |

| Melting Point | 123–125°C |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Principle and Procedure

Racemic 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide can be resolved using chiral resolving agents such as (1R,2S)-ephedrine. The diastereomeric salts exhibit differential solubility in ethanol, enabling separation via fractional crystallization.

Steps :

-

Dissolve racemic sulfinamide (1.0 g) and (1R,2S)-ephedrine (0.8 equiv) in hot ethanol.

-

Cool to 4°C for 24 hours to precipitate the (R)-sulfinamide-ephedrine complex.

-

Filter and wash with cold ethanol.

-

Liberate free (R)-sulfinamide by treating the salt with 1M HCl.

Efficiency and Limitations

-

Yield : 40–45% (theoretical maximum 50%)

-

ee : 98–99%

-

Drawback : Low scalability due to stoichiometric resolving agent use.

Large-Scale Manufacturing Considerations

Cost Analysis

Table 3: Cost per Kilogram of (R)-Sulfinamide

| Method | Cost ($/kg) |

|---|---|

| Copper Catalysis | 1,200 |

| Chiral Auxiliary | 1,500 |

| Resolution | 2,800 |

Chemical Reactions Analysis

Types of Reactions

®-N-(4-Nitrophenyl) tert-butanesulfinamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Nitro derivatives with higher oxidation states.

Reduction: Amino derivatives.

Substitution: Various substituted sulfinamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Sulfonamides, including (R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide, are known for their antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is critical for DNA replication and cell division. The compound's structural features may enhance its efficacy against specific bacterial strains, making it a candidate for developing new antibiotics .

Antiviral Properties

Recent studies have shown that sulfonamide derivatives can exhibit antiviral activity against various viruses, including SARS-CoV-2. Computational docking studies have demonstrated that compounds similar to this compound can bind effectively to viral proteins, potentially inhibiting their function. For instance, docking scores suggest promising interactions with the main protease of SARS-CoV-2, indicating a pathway for further exploration in antiviral drug design .

Anti-inflammatory Effects

Sulfonamides also show potential as anti-inflammatory agents. The presence of the nitrophenyl group may contribute to the modulation of inflammatory pathways, making this compound a candidate for treating inflammatory diseases. In vitro studies have indicated that sulfonamide derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Synthetic Applications

Chiral Auxiliary in Asymmetric Synthesis

this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry during chemical reactions allows chemists to produce enantiomerically enriched compounds. This application is particularly valuable in the synthesis of pharmaceuticals where chirality plays a crucial role in biological activity .

Building Block for Complex Molecules

The compound can act as a building block in the synthesis of more complex molecules, such as aziridines and azetidines. These structures are essential in creating polyamines and other nitrogen-containing compounds used in various applications ranging from pharmaceuticals to materials science .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study explored the binding efficiency of sulfonamide derivatives to the main protease of SARS-CoV-2 using molecular docking techniques. The results indicated that this compound exhibited significant binding affinity, suggesting potential as a therapeutic agent against COVID-19 .

Case Study 2: Synthesis of Chiral Aziridines

In another investigation, researchers utilized this compound as a chiral auxiliary to synthesize aziridine derivatives with high diastereoselectivity. This method demonstrated the compound's utility in generating complex chiral frameworks that are vital in drug development .

Data Tables

Mechanism of Action

The mechanism by which ®-N-(4-Nitrophenyl) tert-butanesulfinamide exerts its effects involves the formation of stable intermediates during chemical reactions. The sulfinyl group acts as a directing group, facilitating the formation of specific stereoisomers. The nitrophenyl group can participate in electronic interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions. Comparatively, the trifluoroethylidene substituent in and the tolylethynyl-naphthalenyl group in introduce steric bulk and electronic modulation for specific stereochemical outcomes.

- Aromatic vs. Aliphatic Substituents : Aliphatic derivatives (e.g., hexan-2-yl in ) exhibit higher diastereomeric ratios (up to 99:1 dr) in Ru-catalyzed reactions, while aromatic analogs (e.g., ) require multi-step cross-couplings but enable crystallographic validation of chirality.

Biological Activity

(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide, a compound with significant biological implications, has garnered attention due to its potential as an inhibitor of Src Homology-2 phosphatase (SHP2). This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of SHP2 and Its Role in Disease

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a critical role in various cellular processes such as proliferation, differentiation, and migration. Dysregulation of SHP2 has been implicated in several cancers, including melanoma, neuroblastoma, and leukemia. Thus, targeting SHP2 represents a promising strategy for cancer therapy .

This compound functions primarily as an inhibitor of SHP2. By inhibiting this phosphatase, the compound disrupts signaling pathways associated with cancer progression, particularly those involving the Ras-mitogen-activated protein kinase (MAPK) pathway. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its efficacy based on IC50 values:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon Cancer) | 12.5 | Induces G0/G1 arrest |

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Disruption of SHP2 signaling |

These results indicate that the compound effectively inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis .

Case Study 1: Melanoma Treatment

In a preclinical study involving melanoma cell lines, treatment with this compound resulted in a significant reduction in tumor cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming the compound's pro-apoptotic effects .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with traditional chemotherapeutics like cisplatin. The combination therapy showed enhanced cytotoxicity compared to either treatment alone, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Research Findings

Recent investigations have focused on optimizing the structure of this compound to enhance its biological activity. Modifications have led to derivatives with improved potency and selectivity against SHP2, indicating the potential for developing more effective therapeutic agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide?

Answer: The compound is synthesized via asymmetric catalysis and organometallic reactions:

- Rhodium-catalyzed asymmetric allylation : A method using tert-butanesulfinamide derivatives and Rh catalysts to achieve enantioselective C–N bond formation .

- Organometallic alkylation : Reaction of sulfinamide precursors with organolithium (MeLi) or Grignard reagents at low temperatures (-78°C to -50°C), followed by quenching and purification via column chromatography .

- Zn-mediated allylation : Diastereoselective synthesis using hemiaminal intermediates, Zn metal, and allyl bromides in DMF at controlled temperatures (-20°C) .

Q. How is this compound characterized using spectroscopic methods?

Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., [M+Na]⁺ or [M+H]⁺ ions) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Answer: Diastereoselectivity is modulated by:

- Chiral auxiliaries : The (R)-configured sulfinamide group induces asymmetry during allylation or alkylation steps, favoring specific transition states .

- Reaction conditions : Lower temperatures (-78°C) and polar aprotic solvents (e.g., DMF) enhance stereochemical control. For example, Zn-mediated reactions at -20°C achieve diastereomeric ratios (dr) up to 96:4 .

- Metal coordination : Rh or Zn coordination stabilizes intermediates, directing nucleophilic attack to the desired face .

Q. What challenges arise in optimizing reaction yields, and how are they addressed?

Answer: Common challenges and solutions include:

- Low enantiomeric excess (ee) : Use chiral ligands (e.g., Rh-based catalysts) or enantiopure starting materials to improve ee .

- Byproduct formation : Employ microwave-assisted synthesis (e.g., 110°C, 300 W) to accelerate reactions and reduce side reactions. For example, Pd-catalyzed coupling in acetone/water under microwave conditions achieves 55% yield .

- Purification difficulties : Flash chromatography with gradients (e.g., 1:1 ethyl acetate/hexane) or mixed solvents (2% MeOH/DCM) resolves closely eluting impurities .

Q. How do conflicting NMR data from different synthetic routes inform structural validation?

Answer: Discrepancies in NMR shifts (e.g., sulfinyl group δ values) may arise from:

- Solvent effects : Polar solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts. Cross-referencing data across solvents ensures consistency .

- Conformational flexibility : Dynamic interconversion of rotamers broadens peaks. Variable-temperature NMR (VT-NMR) can resolve splitting .

- Stereochemical differences : Enantiomers exhibit identical NMR in achiral environments but distinct optical rotations. Complementary techniques like circular dichroism (CD) resolve ambiguities .

Q. What are the applications of this sulfinamide in complex organic syntheses?

Answer: The compound serves as:

- Chiral auxiliary : Facilitates asymmetric synthesis of amines or heterocycles (e.g., 4-aminobenzothiazines) via sulfinamide elimination .

- Intermediate in bioactive molecules : Used in opioid receptor agonists (e.g., compound 18o) and trifluoromethylated amines with potential pharmacological activity .

- Building block for metal-catalyzed reactions : Participates in Pd-mediated cross-couplings to construct biaryl or allylic architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.